2-Bromo-5-cyano-4-fluorobenzoic acid
Description
2-Bromo-5-cyano-4-fluorobenzoic acid (CAS: 1260862-38-1) is a halogenated benzoic acid derivative with a molecular formula of C₈H₃BrFNO₂ and a molecular weight of 259.02 g/mol. The compound features three distinct substituents: a bromine atom at position 2, a fluorine atom at position 4, and a cyano group at position 5. The cyano group enhances electrophilicity, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds or enzyme inhibitors .
Properties
IUPAC Name |
2-bromo-5-cyano-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWJXUIUVSGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-4-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-fluorobenzoic acid followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or copper(I) cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Formation of 2-amino-5-cyano-4-fluorobenzoic acid.
Reduction: Formation of 2-bromo-5-aminomethyl-4-fluorobenzoic acid.
Oxidation: Formation of this compound derivatives.
Scientific Research Applications
2-Bromo-5-cyano-4-fluorobenzoic acid is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Benzoic Acids
Halogenation significantly impacts physicochemical properties. For example:
- 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4, C₇H₄BrClO₂): Replacing fluorine with chlorine at position 2 increases steric bulk and alters solubility. Chlorine’s lower electronegativity compared to fluorine reduces the compound’s acidity (pKa ~2.8 vs. ~1.9 for the fluoro analog) .
- 2-Bromo-4,5-difluorobenzoic acid (CAS: 1003709-39-4, C₇H₃BrF₂O₂): The additional fluorine at position 5 enhances electron-withdrawing effects, increasing acidity and reactivity in nucleophilic substitution reactions .
Nitro and Amino Derivatives
- 2-Bromo-4-fluoro-5-nitrobenzoic acid (CAS: 1036389-83-9, C₇H₃BrFNO₄): The nitro group at position 5 intensifies electron withdrawal, lowering the pKa (~1.2) and making the compound a precursor for explosives or dyes .
- 2-Amino-5-bromo-4-fluorobenzoic acid (CAS: 1027512-98-6, C₇H₅BrFNO₂): The amino group introduces basicity, improving solubility in acidic media. This derivative is explored in anticancer drug development due to its ability to interact with DNA .
Methyl and Cyano Substituted Analogs
- 5-Bromo-2-fluoro-4-methylbenzoic acid (CAS: 515135-65-6, C₈H₆BrFO₂): The methyl group at position 4 enhances lipophilicity (logP ~2.7), favoring membrane permeability in agrochemical applications .
- 2-Bromo-5-cyano-4-fluorobenzoic acid: The cyano group at position 5 offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of biaryl structures in drug discovery .
Data Tables: Key Comparative Metrics
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | pKa* | logP | Applications |
|---|---|---|---|---|---|---|---|
| This compound | 1260862-38-1 | C₈H₃BrFNO₂ | 259.02 | 2-Br, 4-F, 5-CN | ~1.5 | 1.9 | Pharmaceutical intermediates |
| 5-Bromo-2-fluoro-4-methylbenzoic acid | 515135-65-6 | C₈H₆BrFO₂ | 233.03 | 5-Br, 2-F, 4-CH₃ | ~2.1 | 2.7 | Agrochemical synthesis |
| 2-Bromo-4-fluoro-5-nitrobenzoic acid | 1036389-83-9 | C₇H₃BrFNO₄ | 264.01 | 2-Br, 4-F, 5-NO₂ | ~1.2 | 1.5 | Explosives/dye precursors |
| 2-Amino-5-bromo-4-fluorobenzoic acid | 1027512-98-6 | C₇H₅BrFNO₂ | 234.03 | 2-NH₂, 5-Br, 4-F | ~4.3 | 1.2 | Anticancer drug candidates |
*Estimated pKa values based on substituent effects.
Biological Activity
2-Bromo-5-cyano-4-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine, cyano, and fluorine substituents suggests that it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.
The molecular formula of this compound is . Its structure includes:
- Bromine (Br) : Known to enhance lipophilicity and bioavailability.
- Cyano group (C≡N) : Often associated with increased reactivity and biological activity.
- Fluorine (F) : Can improve metabolic stability and binding affinity to biological targets.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.
- Receptor Interaction : It could interact with various receptors, influencing signaling pathways critical for cellular functions.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit diverse pharmacological properties:
| Activity | Description |
|---|---|
| Antibacterial | Exhibits activity against various bacterial strains, potentially through cell wall synthesis inhibition. |
| Antifungal | Demonstrates effectiveness against fungal pathogens by disrupting cell membrane integrity. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation via apoptosis induction or cell cycle arrest. |
Case Studies and Research Findings
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of structurally related compounds, revealing that the cyano and fluorine groups significantly enhance activity against Gram-positive bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis .
-
Antifungal Properties :
- Research demonstrated that this compound exhibited potent antifungal activity against Candida species, with IC50 values comparable to established antifungal agents .
- Anticancer Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
